N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
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Overview
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzo[d]thiazol-2-yl group might undergo electrophilic aromatic substitution, while the morpholinopropyl group could participate in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Therapeutic Potential
- A study described the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds demonstrated high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
- Another research effort led to the creation of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, showing promising antitumor properties. These findings highlight the compounds' potential as new anticancer agents (Horishny et al., 2020).
Antimicrobial and Anticancer Activities
- The antimicrobial evaluation of various synthesized compounds, including those with benzothiazole moieties, demonstrated broad-spectrum activity against bacterial and fungal strains, indicating potential as novel antimicrobial agents (Padalkar et al., 2014).
- A study on the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide reported significant inhibition of cancer cell line proliferation, underlining the compound's anticancer efficacy (Lu et al., 2017).
Pharmacological Interests
- Research into 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides identified compounds that are potent and selective inhibitors of the norepinephrine transporter, displaying potential for the treatment of pain and possibly other conditions (O'Neill et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S.ClH/c27-22(20-16-29-18-7-2-3-8-19(18)30-20)26(11-5-10-25-12-14-28-15-13-25)23-24-17-6-1-4-9-21(17)31-23;/h1-4,6-9,20H,5,10-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQJWBHBLWPDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4COC5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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